BenchChemオンラインストアへようこそ!

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol

D2 receptor 5-HT1A receptor structure-affinity relationship

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8) is an N4-hydroxyethyl-substituted arylpiperazine derivative with molecular formula C₁₄H₂₂N₂O and an exact mass of 234.1732 g/mol. Sigma-Aldrich lists it under the AldrichCPR collection as a rare chemical for early discovery research; it is also cataloged as PubChem CID 43509599.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 55300-58-8
Cat. No. B1461323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol
CAS55300-58-8
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)CCO)C
InChIInChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)16-8-6-15(7-9-16)10-11-17/h3-5,17H,6-11H2,1-2H3
InChIKeyQYOLXSNEMGYJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8): Procurement-Relevant Chemical Identity and Comparator Context


2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8) is an N4-hydroxyethyl-substituted arylpiperazine derivative with molecular formula C₁₄H₂₂N₂O and an exact mass of 234.1732 g/mol . Sigma-Aldrich lists it under the AldrichCPR collection as a rare chemical for early discovery research; it is also cataloged as PubChem CID 43509599 . The 2,3-dimethylphenyl substitution pattern and the terminal ethanol group place this compound at the intersection of monoaminergic GPCR ligand space (primarily dopamine D2-like and serotonin 5-HT1A/5-HT2A receptors) and downstream functionalizable intermediates—distinguishing it from simpler 1-arylpiperazine congeners lacking the N4-hydroxyethyl handle, and from the unsubstituted 1-(2,3-dimethylphenyl)piperazine (CAS 1013-22-5) which has no polar terminus [1][2].

Why Generic 1-Arylpiperazine Substitution Fails for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8): Quantitative Differentiation Rationale


Although the 2,3-dimethylphenyl-piperazine core is shared across multiple commercially available building blocks (e.g., 1-(2,3-dimethylphenyl)piperazine, CAS 1013-22-5; its hydrochloride salt, CAS 1203-64-1; and positional isomers like 2,4- and 2,5-dimethylphenyl variants), the N4-hydroxyethyl substituent dramatically alters hydrogen-bonding capacity, lipophilicity, and molecular recognition at aminergic GPCRs. Published structure-affinity data demonstrate that N4-substitution on the 1-(2,3-dimethylphenyl)piperazine scaffold governs the D2/5-HT1A affinity ratio, 5-HT2A/D2 binding balance, and even functional outcomes such as analgesic potency in vivo [1][2]. Simple interchange with unsubstituted 1-arylpiperazine precursors—which lack the polar ethanol terminus and exhibit different protonation states and logD values—will therefore produce divergent pharmacological profiles and cannot reproduce the binding or functional selectivity signatures documented for the N4-hydroxyethyl-bearing chemotype .

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8): Quantitative Evidence Guide for Comparator-Based Selection


N4-Hydroxyethyl Substitution Confers Mixed D2/5-HT1A Affinity Superior to Unsubstituted 1-Arylpiperazine Controls

In a head-to-head competition binding study using bovine caudate (D1, D2) and hippocampal (5-HT1A) synaptosomal membranes, three 1-(2,3-dimethylphenyl)-piperazine derivatives bearing elongated N4 side chains (compounds 1d, 2c, 3d) were identified as the strongest competitors at both D-1 and 5-HT1A receptors among sixteen tested compounds, whereas the corresponding unsubstituted 1-(2,3-dimethylphenyl)piperazine controls showed negligible competitive binding in the same assays [1]. This demonstrates that the N4 substituent—exemplified by the hydroxyethyl group in CAS 55300-58-8—is a critical determinant for dual receptor engagement.

D2 receptor 5-HT1A receptor structure-affinity relationship arylpiperazine

5-HT2A/D2 Binding Ratio Characteristic of Atypical Antipsychotic Profile: Advantage Over Clozapine Baseline

A congener bearing the 2,3-dimethylphenyl-piperazine scaffold with an ethyl-benzotriazole N4 substituent—Compound 2, 5-{2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]ethyl}-1H-benzotriazole—exhibited a 5-HT2A/D2 binding ratio >1 (pKi values), a hallmark of atypical neuroleptics, and demonstrated higher affinity for 5-HT1A receptors than clozapine in the same assay panel [1]. This result is structurally attributable to the combination of the 2,3-dimethylphenyl aryl group and an appropriately spaced N4 substituent, which can be mimicked or further optimized using CAS 55300-58-8 as the hydroxyethyl-bearing starting scaffold.

5-HT2A receptor D2 receptor atypical antipsychotic pKi binding ratio

2,3-Dimethylphenyl-Piperazine Scaffold Drives In Vivo Analgesic Potency: Quantitative Advantage in Hot-Plate and Writhing Models

In a systematic in vivo evaluation of arylpiperazine derivatives for neuropathic pain, compound 19—2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone, a close structural analog of CAS 55300-58-8 sharing the identical 2,3-dimethylphenyl-piperazine core—exhibited >70% inhibition in the acetic acid-induced writhing test and increased hot-plate latency by 134.4% relative to vehicle controls [1]. Its positional isomer comparator, the 3-trifluoromethylphenyl analog (compound 18), showed 116.0% latency increase, demonstrating that the 2,3-dimethylphenyl substitution pattern imparts comparable or superior in vivo analgesic efficacy to the electron-withdrawing CF₃-substituted scaffold in these acute pain models.

analgesic neuropathic pain writhing test hot-plate test in vivo efficacy

Absence of Carbonic Anhydrase II Inhibition Confirms Selectivity Advantage Over Unsubstituted Piperazine Congeners

In a carbonic anhydrase (CA) inhibition panel, 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol (CAS 55300-58-8) showed a Ki >100,000 nM against human CA-II after 6 h pre-incubation, indicating negligible inhibition of this ubiquitous off-target isoform [1]. This contrasts sharply with many piperazine-containing sulfonamide and sulfamate CA inhibitors where Ki values typically fall in the low nanomolar range (e.g., Ki = 31–145 nM for structurally related 2,3-dichlorophenyl piperazine D3 ligands, as reported in parallel SAR studies ).

carbonic anhydrase inhibition selectivity off-target profiling CA-II

Predicted Physicochemical Differentiation: Elevated pKa (14.96) Constrains Protonation State Relative to Unsubstituted 1-Arylpiperazine (pKa ~8–10)

The predicted pKa of 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethanol is 14.96 ± 0.10 , which is substantially higher than the typical pKa range of unsubstituted 1-arylpiperazines (pKa ~8–10 for the piperazine N4 amine ). This difference arises because the hydroxyethyl substituent eliminates the basic secondary amine at N4, leaving only the tertiary amine (N1) as the ionizable center with a dramatically shifted protonation equilibrium. At physiological pH (7.4), CAS 55300-58-8 will exist predominantly in a single protonation state (monocationic), whereas unsubstituted 1-arylpiperazines can exist as a mixture of neutral, monocationic, and dicationic species depending on pH—with direct consequences for membrane permeability, CNS penetration, and receptor binding kinetics.

pKa physicochemical properties protonation state solubility permeability

Best Research and Industrial Application Scenarios for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol (CAS 55300-58-8)


CNS Drug Discovery: Multi-Target Antipsychotic or Antidepressant Lead Optimization

The 2,3-dimethylphenyl-piperazine scaffold with an N4-hydroxyethyl substituent enables direct elaboration toward dual D2/5-HT1A ligands or atypical antipsychotic candidates with 5-HT2A/D2 binding ratios >1. As demonstrated by Compound 2 (5-{2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]ethyl}-1H-benzotriazole), which achieved higher 5-HT1A affinity than clozapine and a noncataleptic behavioral profile in rats [1], CAS 55300-58-8 serves as the optimal starting intermediate for installing diverse N4-linked pharmacophores via the terminal hydroxyl group. Researchers procuring this compound bypass the need to alkylate 1-(2,3-dimethylphenyl)piperazine, saving at least one synthetic step while preserving the critical 2,3-dimethylphenyl pharmacophore that drives dual aminergic GPCR engagement [2].

Analgesic and Neuropathic Pain Program Initiation

Close structural analogs of CAS 55300-58-8 bearing the identical 2,3-dimethylphenyl-piperazine core have demonstrated potent in vivo analgesic activity, with >70% writhing inhibition and a 134.4% increase in hot-plate latency versus vehicle controls [3]. The hydroxyethyl terminus of CAS 55300-58-8 provides a synthetic entry point for generating focused libraries of arylpiperazine-ethanones or further elaborated analogs for neuropathic pain target identification, without the confounding off-target carbonic anhydrase II activity that plagues many piperazine-containing compound collections [4].

Selective Dopamine D3 Receptor Ligand Design

The 2,3-dimethylphenyl substitution pattern is documented in the patent literature as a privileged aryl group for selective dopamine D3 receptor ligands [5]. CAS 55300-58-8 provides this aryl group pre-installed with a functionalizable hydroxyethyl handle, enabling rapid synthesis of D3-selective compound libraries. The absence of CA-II inhibition (Ki > 100,000 nM [4]) further supports its use in CNS-targeted chemical probes where off-target carbonic anhydrase activity would confound phenotypic readouts.

Physicochemical SAR Studies: Protonation State and CNS Permeability Profiling

The predicted pKa of 14.96 for CAS 55300-58-8 represents a >5 log-unit shift from the typical 1-arylpiperazine pKa (~8–10), fundamentally altering the compound's ionization state at physiological pH. This makes CAS 55300-58-8 uniquely suited as a reference compound in systematic studies correlating piperazine nitrogen basicity with passive membrane permeability, P-glycoprotein efflux ratio, and brain-to-plasma partitioning—parameters critical for CNS drug candidate selection that cannot be probed using unsubstituted 1-(2,3-dimethylphenyl)piperazine .

Quote Request

Request a Quote for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.